molecular formula C9H5ClN2O3 B1469546 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid CAS No. 1361116-12-2

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

Cat. No. B1469546
CAS RN: 1361116-12-2
M. Wt: 224.6 g/mol
InChI Key: CMXMHPLAGXRIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid (2-CPPA) is a synthetic, small molecule inhibitor of histone deacetylase (HDAC) enzymes. It was first developed in the early 2000s, and has since been studied extensively for its potential use in a wide range of therapeutic applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-CPPA.

Scientific Research Applications

Cancer Therapy: FGFR Inhibitors

The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various types of cancers. Compounds derived from 1H-pyrrolo[2,3-b]pyridine, such as the one , have been evaluated for their potential as potent FGFR inhibitors . These inhibitors can block the proliferation and migration of cancer cells, making them promising candidates for cancer therapy.

Breast Cancer Treatment

Specific derivatives of 1H-pyrrolo[2,3-b]pyridine have shown effectiveness against breast cancer cell lines. They inhibit cell proliferation and induce apoptosis in breast cancer cells, which could lead to new treatments for this type of cancer .

Diabetes Management

Pyrrolo[2,3-b]pyridine derivatives have been found to reduce blood glucose levels. This property can be harnessed for the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and diabetic dyslipidemia .

Cardiovascular Disease Prevention

Due to their ability to lower blood glucose, these compounds may also be beneficial in preventing cardiovascular diseases and hypertension, which are often associated with hyperglycemia and hyperlipidemia .

Immunomodulation

Some 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as novel immunomodulators targeting Janus Kinase 3 (JAK3) . JAK3 is an important target for autoimmune diseases and transplant rejection therapies.

Angiogenesis Regulation

The FGF–FGFR axis, which can be modulated by 1H-pyrrolo[2,3-b]pyridine derivatives, is involved in angiogenesis—the formation of new blood vessels. This process is crucial for organ development and wound healing, but it also plays a role in tumor growth and metastasis. By regulating angiogenesis, these compounds could contribute to both regenerative medicine and cancer treatment strategies .

properties

IUPAC Name

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-2-1-4-5(7(13)9(14)15)3-11-8(4)12-6/h1-3H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMHPLAGXRIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
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2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
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2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
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2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
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2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
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2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

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